

# Pneumocandin C0 CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pneumocandin C0*

Cat. No.: *B15582603*

[Get Quote](#)

## An In-Depth Technical Guide to Pneumocandin C0

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pneumocandin C0** is a lipopeptide antifungal agent belonging to the echinocandin class. It is a naturally occurring secondary metabolite produced by the fungus *Glarea lozoyensis*.

Structurally, it is a cyclic hexapeptide with an N-linked fatty acid side chain. **Pneumocandin C0** is of significant interest in the pharmaceutical industry, primarily as a closely related isomer and impurity in the production of Pneumocandin B0, the direct precursor for the semi-synthetic antifungal drug caspofungin. Understanding the characteristics, production, and biological activity of **Pneumocandin C0** is crucial for optimizing the manufacturing processes of echinocandin-based drugs and for the discovery of new antifungal agents. This guide provides a comprehensive overview of the technical details of **Pneumocandin C0**, including its chemical properties, production, purification, and mechanism of action.

### Chemical and Physical Properties

**Pneumocandin C0** is a complex organic molecule with the molecular formula C50H80N8O17. Its chemical properties are very similar to those of Pneumocandin B0, which makes their separation a significant challenge in downstream processing.

| Property          | Value                                                                  | Reference           |
|-------------------|------------------------------------------------------------------------|---------------------|
| CAS Number        | 144074-96-4                                                            | <a href="#">[1]</a> |
| Molecular Formula | C50H80N8O17                                                            | <a href="#">[2]</a> |
| Molecular Weight  | 1065.229 g/mol                                                         | <a href="#">[2]</a> |
| Appearance        | White crystalline powder                                               | <a href="#">[2]</a> |
| Solubility        | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | <a href="#">[2]</a> |

## Production and Purification

The primary method for producing **Pneumocandin C0** is through fermentation of the fungus *Glarea lozoyensis*.[\[3\]](#) In wild-type strains, **Pneumocandin C0** is produced alongside other pneumocandins, including the desired Pneumocandin B0.[\[4\]](#) The ratio of these compounds can be influenced by genetic modification of the producing strain and optimization of the fermentation medium.[\[3\]\[4\]](#)

## Experimental Protocols

### 1. Fermentation of *Glarea lozoyensis* for Pneumocandin Production

This protocol is adapted from methodologies aimed at producing pneumocandins, which include **Pneumocandin C0**.

- Strain: *Glarea lozoyensis* (e.g., CCTCC M2014416).[\[5\]](#)
- Seed Medium: A typical seed medium may contain glucose, soybean powder, and various mineral salts, with an initial pH of around 5.0.[\[5\]](#) Cultures are grown in shake flasks at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[\[6\]](#)
- Production Medium: The production medium often contains lactose, threonine, yeast powder, proline, and buffer salts, with a pH around 5.3.[\[1\]](#) Fermentation is carried out in a fermenter with controlled temperature (24-26°C), aeration, and agitation to maintain dissolved oxygen levels.[\[1\]](#)

- Process Optimization to Reduce **Pneumocandin C0**: The addition of L-proline to the fermentation medium can hinder the formation of the 4R-hydroxy-L-proline residue characteristic of **Pneumocandin C0**, thereby increasing the relative yield of Pneumocandin B0.[7] Additionally, strict pH control and the addition of vitamin B5 during fermentation have been shown to reduce the final concentration of **Pneumocandin C0**.[1] Genetic engineering approaches, such as the disruption of the GLOXY4 gene, can also be employed to create strains that exclusively produce Pneumocandin B0.[3]
- Extraction: After fermentation, the pneumocandins can be extracted from the fermentation broth. A common method involves adding an equal volume of methanol to the culture, agitating, and then filtering to remove the fungal cells. The resulting extract is then concentrated.[3]

## 2. Purification of **Pneumocandin C0** (Separation from Pneumocandin B0)

The structural similarity between Pneumocandin B0 and C0 necessitates advanced chromatographic techniques for their separation.

- High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating these isomers.[8][9]
  - Stationary Phase: A hydrophilic stationary phase, such as unmodified silica, is used.[8]
  - Mobile Phase: A hydrophobic mobile phase is employed, typically consisting of a high percentage of an organic solvent like acetonitrile (e.g., 85-87%) and a low percentage of an acidic aqueous buffer (e.g., 13-15% v/v 0.1% w/w ammonium acetate at pH 4.5).[8][10]
- Detection: The separated compounds can be detected using a PDA detector and identified by comparison with pure reference standards.[8] Mass spectrometry can also be coupled with HPLC for confirmation.[9][10]

The following diagram illustrates a general workflow for the production and purification of pneumocandins, including the separation of **Pneumocandin C0**.



[Click to download full resolution via product page](#)

### Production and Purification Workflow for Pneumocandins

## Total Synthesis

While the primary route for obtaining **Pneumocandin C0** is through fermentation, the total synthesis of related echinocandins has been explored. These complex multi-step syntheses are challenging due to the presence of multiple stereocenters and unusual amino acid residues.<sup>[11]</sup> The general strategy involves the synthesis of the constituent amino acids, followed by peptide coupling to form the linear hexapeptide, and finally, macrocyclization to yield the cyclic core. The lipophilic side chain is then attached. To date, a specific total synthesis protocol for **Pneumocandin C0** has not been prominently reported in the literature, likely due to its role as a byproduct rather than a primary therapeutic target.

## Mechanism of Action

**Pneumocandin C0**, like other echinocandins, exerts its antifungal activity by inhibiting the synthesis of  $\beta$ -(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.<sup>[12][13]</sup> This inhibition is non-competitive and targets the enzyme  $\beta$ -(1,3)-D-glucan synthase.<sup>[13]</sup> The catalytic subunit of this enzyme, encoded by the FKS1 gene, has been identified as the specific molecular target.<sup>[14]</sup> By disrupting the synthesis of  $\beta$ -(1,3)-D-glucan, pneumocandins compromise the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the  $\beta$ -(1,3)-D-glucan synthase enzyme, which contributes to the favorable safety profile of echinocandins.

The following diagram illustrates the signaling pathway of  $\beta$ -(1,3)-D-glucan synthesis and the inhibitory action of pneumocandins.



[Click to download full resolution via product page](#)

#### Mechanism of Action of **Pneumocandin C0**

## Antifungal Activity

**Pneumocandin C0** exhibits antifungal activity, although it is generally considered to be less potent than its isomer, Pneumocandin B0.<sup>[4]</sup> The antifungal spectrum of pneumocandins includes a broad range of pathogenic yeasts and molds. While specific MIC (Minimum Inhibitory Concentration) data for **Pneumocandin C0** is limited in the literature, studies on related pneumocandins provide insight into their efficacy. For instance, the semi-synthetic derivative L-733,560, which is derived from Pneumocandin B0, has demonstrated potent activity against various *Candida* species, including those resistant to azole antifungals.<sup>[15][16]</sup>

| Organism             | MIC Range ( $\mu\text{g/mL}$ ) for L-733,560 | Reference            |
|----------------------|----------------------------------------------|----------------------|
| Candida albicans     | 0.02 - 0.31                                  | <a href="#">[15]</a> |
| Candida glabrata     | 0.04 - 0.62                                  | <a href="#">[15]</a> |
| Candida tropicalis   | 0.04 - 0.62                                  | <a href="#">[15]</a> |
| Candida krusei       | 0.31 - 1.25                                  | <a href="#">[15]</a> |
| Candida parapsilosis | 0.31 - 1.25                                  | <a href="#">[15]</a> |
| Candida lusitaniae   | 0.08 - 0.31                                  | <a href="#">[15]</a> |

It is important to note that these values are for a related compound and may not directly reflect the potency of **Pneumocandin C0**. However, they provide a general indication of the antifungal potential of the pneumocandin class of molecules. The antifungal activity of pneumocandins is generally fungicidal against *Candida* species and fungistatic against *Aspergillus* species.[\[17\]](#)

## Conclusion

**Pneumocandin C0** is a significant compound in the field of antifungal drug development, not as a direct therapeutic agent, but as a critical component to understand and control in the production of caspofungin. Its close structural resemblance to Pneumocandin B0 presents both challenges and opportunities in fermentation and purification processes. A thorough understanding of its properties, biosynthesis, and methods for its separation is essential for improving the efficiency and purity of echinocandin-based antifungal drugs. Further research into the specific biological activities of **Pneumocandin C0** could also provide valuable insights into the structure-activity relationships of this important class of antifungals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Engineering of *Glarea lozoyensis* for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhancement of Pneumocandin B0 Production in *Glarea lozoyensis* by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 6. Enhancement of Pneumocandin B0 Production in *Glarea lozoyensis* by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 10. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the FKS1 gene of *Candida albicans* as the essential target of 1,3-beta-D-glucan synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant *Candida* and *Torulopsis* species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pneumocandin C0 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15582603#pneumocandin-c0-cas-number-and-molecular-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)